molecular formula C12H10ClNO2 B3024516 (4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one CAS No. 1142199-45-8

(4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one

Cat. No. B3024516
CAS RN: 1142199-45-8
M. Wt: 235.66 g/mol
InChI Key: VUSJRRXBGYNHSH-UXBLZVDNSA-N
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Description

(4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one, commonly referred to as CMBI, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CMBI is a member of the isoxazol-5(4H)-one family of compounds, which are known for their diverse biological activities. In recent years, CMBI has been the subject of numerous scientific studies, with researchers exploring its synthesis methods, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

Isoxazolone derivatives, including compounds structurally related to "(4E)-3-(chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one", have been extensively studied for their significant biological and medicinal properties. They serve as excellent intermediates in the synthesis of numerous heterocyclic compounds and are subject to various chemical transformations. A notable study highlights the facile synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the compound's role in developing antioxidants through multi-component reactions (Laroum et al., 2019).

Isoxazolines as Organic Synthesis Scaffolds

Further research on 4-isoxazolines, closely related to isoxazolones, demonstrates their versatility as scaffolds in organic synthesis. These compounds' rich reactivity makes them interesting building blocks for creating both cyclic and acyclic compounds, suggesting potential applications in synthesizing complex molecules and materials (Melo, 2010).

Environmental Persistence and Effects

Research on environmental contaminants such as parabens (structurally distinct but relevant in the context of xenobiotic environmental persistence) offers a framework for understanding the environmental fate and behavior of similar organic compounds. Studies indicate that despite efficient removal in wastewater treatment, certain compounds persist in the environment, underscoring the need for studies on the environmental impact of synthetic chemicals (Haman et al., 2015).

Anticancer Agents from Natural Sources

Isoxazoline-containing natural products have been explored for their anticancer properties. This review emphasizes the importance of isoxazoline derivatives found in natural sources, their isolation, and their potential as anticancer agents, highlighting the synthetic pathways to achieve these compounds and their structural-activity relationships (Kaur et al., 2014).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-2-4-9(5-3-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSJRRXBGYNHSH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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